Methyl 5-hydroxypiperidine-3-carboxylate
Overview
Description
Methyl 5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.19 . This compound is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylate acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
. The InChI key is ZAUFCVXOKIPCKG-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is stored in a freezer .Scientific Research Applications
1. Role in DNA Methylation and Demethylation Processes
Methyl 5-hydroxypiperidine-3-carboxylate is closely related to compounds involved in the methylation and demethylation of DNA. Studies have found that 5-hydroxymethylcytosine (hmC), which can be derived from methylated cytosine, plays a significant role in epigenetic regulation in mammalian genomes. This process involves the conversion of 5-methylcytosine (mC) to hmC, possibly through intermediates like 5-formylcytosine (fC) and 5-carboxylcytosine (caC), suggesting a pathway for active DNA demethylation in mammals (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).
2. Enzymatic Reactions and Ligand Binding
Research has shown that certain oxygenases, like 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase, can catalyze the reductive oxygenation of related compounds, which is important in understanding enzymatic reactions and ligand binding mechanisms (Kishore & Snell, 1981).
3. Synthesis of Complex Molecules
This compound is also relevant in the synthesis of complex molecules. For instance, the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid, a compound related to this compound, has been described, demonstrating its significance in organic chemistry and the creation of novel compounds (Charbonnière, Weibel, & Ziessel, 2001).
4. Role in Neuronal Cells
There is evidence suggesting that compounds like hmC, which are structurally related to this compound, are present in all tissues, with particularly high concentrations in neuronal cells of the central nervous system. This indicates a potential role in neuronal function and brain development (Globisch et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-hydroxypiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFCVXOKIPCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678073 | |
Record name | Methyl 5-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-44-8 | |
Record name | 3-Piperidinecarboxylic acid, 5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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